molecular formula C12H7Cl3N2O2S B5713288 N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide

N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide

Cat. No. B5713288
M. Wt: 349.6 g/mol
InChI Key: HDHHPKAEGGACQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide, commonly known as Diflubenzuron, is an insecticide that is used in agriculture to control pests such as caterpillars, beetles, and mites. It was first introduced in the 1970s and has since become a widely used insecticide due to its effectiveness and low toxicity to humans and animals.

Mechanism of Action

Diflubenzuron works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects. This results in the disruption of the normal growth and development of the insect, leading to death. Diflubenzuron is effective against the larvae of many insect species, but has little effect on adult insects.
Biochemical and Physiological Effects:
Diflubenzuron has low toxicity to humans and animals and is considered to be relatively safe. However, it can be toxic to aquatic organisms and should be used with caution in aquatic environments. Diflubenzuron has been found to have some endocrine-disrupting effects on aquatic organisms, but the significance of these effects is still being studied.

Advantages and Limitations for Lab Experiments

Diflubenzuron is a useful tool for studying the role of chitin in insect development and growth. It can be used to study the effects of chitin synthesis inhibition on insect physiology and behavior. However, it is important to note that Diflubenzuron is not effective against all insect species and may not be appropriate for all research questions.

Future Directions

There are several areas of research that could be explored in the future with regards to Diflubenzuron. One area of interest is the potential for Diflubenzuron to be used in combination with other insecticides to improve efficacy and reduce the development of resistance in insect populations. Additionally, further research is needed to fully understand the endocrine-disrupting effects of Diflubenzuron on aquatic organisms. Finally, there is potential for Diflubenzuron to be used in new applications, such as in the development of novel insecticidal products.

Synthesis Methods

Diflubenzuron is synthesized through the reaction of 2,4,5-trichloroaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with furfurylamine to form Diflubenzuron.

Scientific Research Applications

Diflubenzuron has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests. It has been used in crop protection, forestry, and public health programs to control insect populations. Additionally, Diflubenzuron has been used in aquaculture to control parasites in fish farms.

properties

IUPAC Name

N-[(2,4,5-trichlorophenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3N2O2S/c13-6-4-8(15)9(5-7(6)14)16-12(20)17-11(18)10-2-1-3-19-10/h1-5H,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHHPKAEGGACQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4,5-trichlorophenyl)carbamothioyl]furan-2-carboxamide

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